molecular formula C12H10ClN3OS B14722386 4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one

4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one

Cat. No.: B14722386
M. Wt: 279.75 g/mol
InChI Key: YLEHKSLWAGYFGU-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a thiazole ring, an azetidinone ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.

    Azetidinone Ring Formation: The azetidinone ring is formed by the cyclization of a β-lactam precursor, which can be obtained through the reaction of an appropriate amine with a β-lactam intermediate.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the azetidinone intermediate.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the chlorophenyl group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Azetidine and thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one can be compared with other similar compounds, such as:

    4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one: Lacks the chlorine atom in the phenyl group, which may affect its reactivity and biological activity.

    4-(2-Amino-1,3-thiazol-4-yl)-1-(4-methylphenyl)azetidin-2-one: Contains a methyl group instead of a chlorine atom, which can influence its chemical properties and interactions.

    4-(2-Amino-1,3-thiazol-4-yl)-1-(4-fluorophenyl)azetidin-2-one: Has a fluorine atom in place of the chlorine atom, potentially altering its pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H10ClN3OS

Molecular Weight

279.75 g/mol

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one

InChI

InChI=1S/C12H10ClN3OS/c13-7-1-3-8(4-2-7)16-10(5-11(16)17)9-6-18-12(14)15-9/h1-4,6,10H,5H2,(H2,14,15)

InChI Key

YLEHKSLWAGYFGU-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CSC(=N3)N

Origin of Product

United States

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